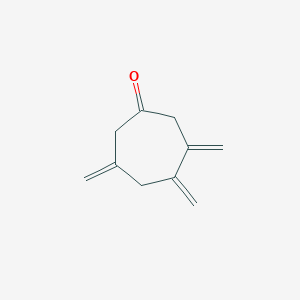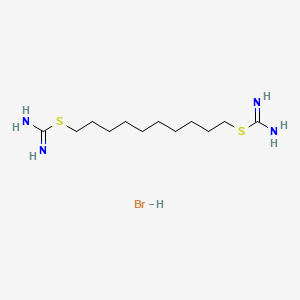
Decane-1,10-diyl dicarbamimidothioate--hydrogen bromide (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields of science and industry. The compound consists of a decane backbone with dicarbamimidothioate groups at both ends, and it is stabilized by hydrogen bromide.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) typically involves the reaction of decane-1,10-diol with carbamimidothioic acid in the presence of hydrogen bromide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
- Dissolving decane-1,10-diol in an appropriate solvent such as ethanol.
- Adding carbamimidothioic acid to the solution.
- Introducing hydrogen bromide gas to the reaction mixture.
- Refluxing the mixture for several hours to complete the reaction.
- Cooling the mixture and isolating the product through filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) may involve large-scale reactors and automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dicarbamimidothioate groups to amines.
Substitution: The hydrogen bromide component can be substituted with other halides or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium iodide or potassium thiocyanate can be employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halide or thiocyanate derivatives.
Aplicaciones Científicas De Investigación
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) involves its interaction with specific molecular targets. The dicarbamimidothioate groups can bind to metal ions, enzymes, or receptors, modulating their activity. The hydrogen bromide component may facilitate the compound’s solubility and stability, enhancing its effectiveness.
Comparación Con Compuestos Similares
Similar Compounds
Decane-1,10-diol: A precursor in the synthesis of Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1).
Carbamimidothioic acid: Another precursor used in the synthesis.
Decane-1,10-diylbis(oxy)dibenzaldehyde: A structurally related compound with different functional groups.
Uniqueness
Decane-1,10-diyl dicarbamimidothioate–hydrogen bromide (1/1) is unique due to its dual functional groups and the presence of hydrogen bromide, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
63498-30-6 |
|---|---|
Fórmula molecular |
C12H27BrN4S2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
10-carbamimidoylsulfanyldecyl carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C12H26N4S2.BrH/c13-11(14)17-9-7-5-3-1-2-4-6-8-10-18-12(15)16;/h1-10H2,(H3,13,14)(H3,15,16);1H |
Clave InChI |
SKDQCHGEQMDHML-UHFFFAOYSA-N |
SMILES canónico |
C(CCCCCSC(=N)N)CCCCSC(=N)N.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Methyl-2-phenyl-3-[2-(5-phenyl-3H-pyrazol-3-ylidene)hydrazinyl]-1H-indole](/img/structure/B14509255.png)

![4-Chloro-2-[2-(4-methoxyphenyl)hydrazinylidene]naphthalen-1(2H)-one](/img/structure/B14509274.png)
![Pyrimido[1,6-a]indole, 1,2,3,4-tetrahydro-2,4,5,7-tetramethyl-](/img/structure/B14509276.png)
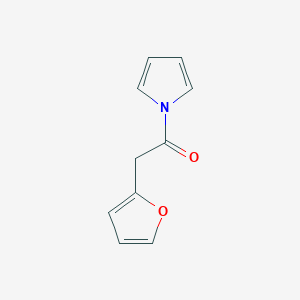


![N-[(Z)-(Dimethylamino)(pyridin-4-yl)methylidene]-2,2,2-trifluoroacetamide](/img/structure/B14509304.png)
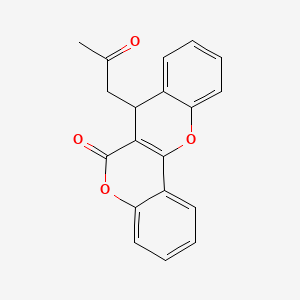
![(8R,9S,10R,13S,14S)-4,4,10,13-tetramethylspiro[1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]-17-one](/img/structure/B14509317.png)
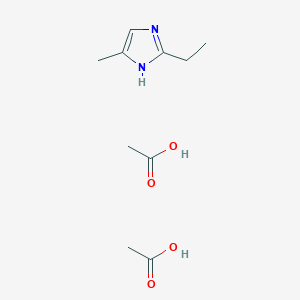
![1-Amino-2-methyl-1H-imidazo[1,2-a]pyrimidin-4-ium bromide](/img/structure/B14509330.png)
![3-Methylbutyl 2-[3-(trifluoromethyl)anilino]benzoate](/img/structure/B14509333.png)
